Methylamino-PEG2-t-butyl ester
Overview
Description
Methylamino-PEG2-t-butyl ester is a PEG derivative containing a methylamine group and a t-butyl ester12. The hydrophilic PEG spacer increases solubility in aqueous media12. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc12. The t-butyl protected carboxyl group can be deprotected under acidic conditions12.
Synthesis Analysis
The synthesis of Methylamino-PEG2-t-butyl ester involves the use of protected amino acids and t-butanol with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents3.
Molecular Structure Analysis
The molecular formula of Methylamino-PEG2-t-butyl ester is C12H25NO412. It has a molecular weight of 247.34 g/mol12.
Chemical Reactions Analysis
The methylamine group in Methylamino-PEG2-t-butyl ester is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc12. The t-butyl protected carboxyl group can be deprotected under acidic conditions to form acid, which can undergo amide coupling2.
Physical And Chemical Properties Analysis
Methylamino-PEG2-t-butyl ester has a molecular weight of 247.34 g/mol12. Its molecular formula is C12H25NO412. It has a purity of ≥95%12.Scientific Research Applications
“Methylamino-PEG2-t-butyl ester” is a PEG derivative containing a methylamine group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
“Methylamino-PEG2-t-butyl ester” is a PEG derivative that has a wide range of applications due to its unique properties . Here are some potential applications:
-
Drug Delivery
- The hydrophilic PEG spacer in the compound increases solubility in aqueous media, making it useful in drug delivery systems .
- The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc., allowing it to be used for conjugation of molecules .
- The t-butyl protected carboxyl group can be deprotected under acidic conditions, exposing a carboxyl group for further conjugation .
-
Bioconjugation
-
Polymer Science
-
Nanotechnology
-
Chemical Biology
-
Material Science
“Methylamino-PEG2-t-butyl ester” is a PEG derivative that has a wide range of applications due to its unique properties . Here are some potential applications:
-
Drug Delivery
- The hydrophilic PEG spacer in the compound increases solubility in aqueous media, making it useful in drug delivery systems .
- The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc., allowing it to be used for conjugation of molecules .
- The t-butyl protected carboxyl group can be deprotected under acidic conditions, exposing a carboxyl group for further conjugation .
-
Bioconjugation
-
Polymer Science
-
Nanotechnology
-
Chemical Biology
-
Material Science
Safety And Hazards
Specific safety and hazard information for Methylamino-PEG2-t-butyl ester was not found in the search results. However, it’s always important to handle chemical substances with care and follow safety guidelines.
Future Directions
Specific future directions for Methylamino-PEG2-t-butyl ester were not found in the search results. However, given its properties, it could have potential applications in various fields such as drug delivery1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific resources or perform further research.
properties
IUPAC Name |
tert-butyl 3-[2-[2-(methylamino)ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4/c1-12(2,3)17-11(14)5-7-15-9-10-16-8-6-13-4/h13H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMNTSUPHZLJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylamino-PEG2-t-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.